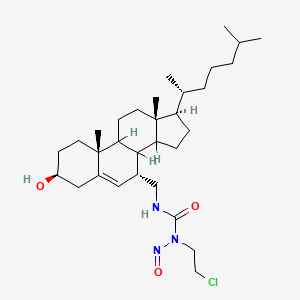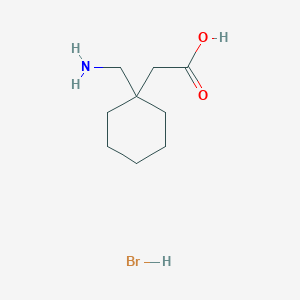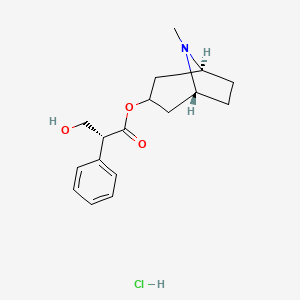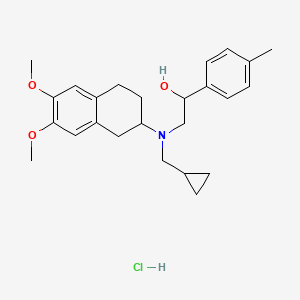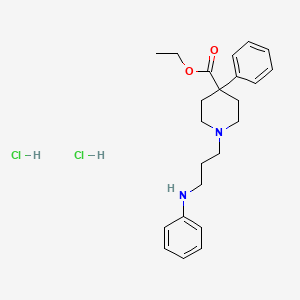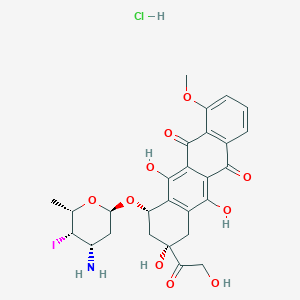
trans-p-Mentha-1(7),8-dien-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-p-Mentha-1(7),8-dien-2-yl acetate: is an organic compound with the molecular formula C12H18O2. It is a colorless to pale yellow liquid with a spearmint-like odor. This compound is also known by other names such as perilla acetate and perillyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-p-Mentha-1(7),8-dien-2-yl acetate typically involves the acetylation of trans-p-Mentha-1(7),8-dien-2-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the same acetylation process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-p-Mentha-1(7),8-dien-2-yl acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol, trans-p-Mentha-1(7),8-dien-2-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typically employed.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: trans-p-Mentha-1(7),8-dien-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-p-Mentha-1(7),8-dien-2-yl acetate is used as a flavoring agent in the food industry due to its pleasant odor. It is also employed in the synthesis of other organic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in experimental models .
Industry: Apart from its use as a flavoring agent, this compound is used in the fragrance industry to impart a minty aroma to various products such as perfumes, soaps, and detergents .
Mechanism of Action
The mechanism of action of trans-p-Mentha-1(7),8-dien-2-yl acetate involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
- cis-p-Mentha-1(7),8-dien-2-yl acetate
- trans-Carveyl acetate
- L-Carvyl acetate
Comparison: While trans-p-Mentha-1(7),8-dien-2-yl acetate shares structural similarities with these compounds, it is unique in its specific odor profile and its distinct biological activities. For example, trans-Carveyl acetate has a different odor and is used more commonly in the flavoring of food products .
Properties
CAS No. |
20777-52-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3/t11-,12+/m1/s1 |
InChI Key |
CCLNPVCMIJDJLR-NEPJUHHUSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=C)[C@H](C1)OC(=O)C |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



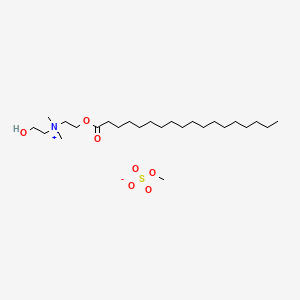
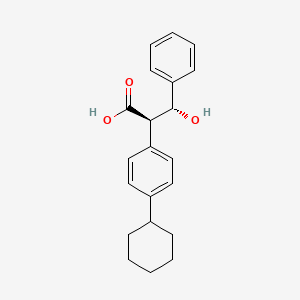
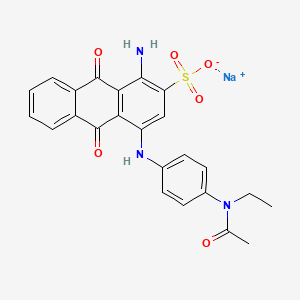
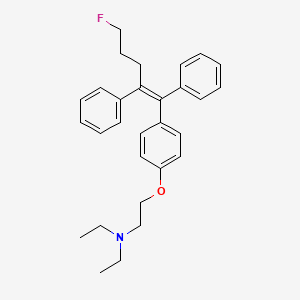
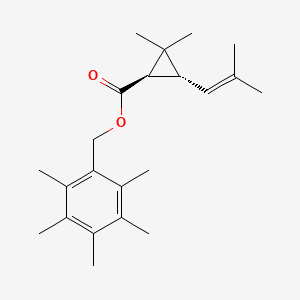
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
